4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide
Overview
Description
SNX-2112 is a potent inhibitor of heat shock protein 90 (Hsp90) with a Kd value of 30 nM. In vitro, SNX-2112 induces down-regulation of the client proteins HER2 and Akt. It inhibits proliferation in a panel of cancer cell lines (IC50s = 10-50 nM). SNX-2112 (150 mg/kg) completely inhibits tumor growth in a BT474 breast cancer mouse xenograft model. SNX-2112 is also the active metabolite of prodrug SNX-5542 and preferentially accumulates in tumor tissue of mice treated with a single oral dose of 75 mg/kg SNX-5542. Formulations containing SNX-2112 are under clinical investigation for treatment of refractory solid tumors.
SNX-2112, also known as PF 04928473, is an Hsp90 inhibitor which is currently undergoing multiple phase 1 clinical trials. In all cell lines, SNX-2112 led to degradation of MET, HER-2, EGFR, and AKT as well as abrogation of Ras/Raf/MEK/MAPK and PI3K/AKT signaling, followed by complete cell cycle arrest.
Scientific Research Applications
Chemical Synthesis and Characterization
Research in chemical synthesis focuses on creating and characterizing new compounds with potential therapeutic or industrial applications. For instance, compounds related to the specified chemical structure have been synthesized for exploring their potential in creating new classes of drugs or materials with unique properties. The synthesis of cyclic dipeptidyl ureas, a new class of cyclic compounds, illustrates the interest in creating novel chemical entities that could serve as the basis for further pharmacological or material science research (Sañudo et al., 2006).
Drug Discovery and Development
In drug discovery, the focus is often on identifying compounds with specific biological activities. For example, the investigation into benzodifuranyl derivatives demonstrates an approach to creating new compounds with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). This kind of research is crucial for developing new therapeutic agents targeting various diseases.
Antimicrobial Research
The synthesis and antimicrobial evaluation of novel compounds is another area of interest. Compounds with unique structures are synthesized and tested against a variety of bacterial and fungal strains to identify new antimicrobial agents. The work on triazole, tetrazole, and spirocyclic derivatives derived from specific core structures exemplifies efforts to expand the arsenal against microbial resistance (Abu‐Hashem & El‐Shazly, 2019).
Advanced Materials Research
The creation of new materials with desirable physical or chemical properties often involves the synthesis of compounds with specific functionalities. Research into polyimides with trifluoromethyl-substituted benzene, for instance, highlights the pursuit of materials with improved solubility and thermal stability, which are essential for various industrial applications (Liu et al., 2002).
properties
IUPAC Name |
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRYNYOPQZKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025695 | |
Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide | |
CAS RN |
908112-43-6, 945626-71-1 | |
Record name | SNX-2112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SNX-2112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNX-2112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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